Barium tert-butoxide

Description

Significance of Alkaline Earth Alkoxides in Modern Synthetic Chemistry and Materials Science

Alkaline earth metal alkoxides, which include compounds of magnesium, calcium, strontium, and barium, are a class of organometallic compounds that have garnered considerable interest for their diverse applications. rsc.org In synthetic chemistry, they are primarily recognized as strong, non-nucleophilic bases, a property that is leveraged in a variety of organic transformations. chemimpex.com Their utility extends to acting as catalysts or co-catalysts in reactions such as polymerizations, aldol (B89426) reactions, and transesterifications. rsc.org The catalytic activity of these compounds is often tunable by modifying the steric and electronic properties of the alkoxide ligand.

In the realm of materials science, alkaline earth alkoxides are crucial as molecular precursors for the synthesis of a wide array of inorganic materials. rsc.org They are integral to sol-gel processes and chemical vapor deposition (CVD) techniques used to produce high-purity, multi-component metal oxides. nih.govrsc.org These oxides have applications in electronics, ceramics, and catalysis. For instance, barium-containing alkoxides are precursors for ferroelectric materials like barium titanate (BaTiO₃). rsc.orgresearchgate.net The molecular-level mixing of metals possible with heterometallic alkoxides allows for the creation of complex oxides with precisely controlled stoichiometry and high purity. nih.govosti.gov The evolution of sol-gel chemistry, which originated with the observation of gel formation from silicon alkoxides in the 19th century, has expanded to include a wide range of metal alkoxides for creating advanced materials. google.com

Overview of Barium tert-Butoxide as a Multifaceted Reagent and Catalyst Precursor

This compound is a white to light brown powder that serves as a powerful Brønsted base in chemical reactions. chemimpex.comacs.org Its strong basicity and solubility in some organic solvents make it particularly useful for deprotonation reactions in organic synthesis, including the synthesis of complex pharmaceutical molecules. chemimpex.comgoogle.com The bulky nature of the tert-butoxide ligands often imparts high selectivity in these reactions.

As a catalyst, this compound is employed in several key processes. It can initiate the polymerization of various monomers and, when used in conjunction with organolithium compounds, it forms catalyst systems for producing specific types of polymers, such as high trans-polybutadiene. google.comsigmaaldrich.com It also catalyzes aldol reactions, particularly the direct-type aldol reactions between amides and aldehydes, with high selectivity. sigmaaldrich.comresearchgate.net

Furthermore, this compound is a vital precursor for creating other valuable chemical species. It is used to synthesize other barium catalysts, such as barium aryloxides, and organometallic compounds like barium diphenylmethanide. acs.org A significant application lies in its use for generating mixed-metal alkoxides. For example, it reacts with yttrium and copper complexes to form heterometallic precursors essential for creating high-temperature superconductors and other advanced materials. acs.orgsigmaaldrich.com Its role as a precursor extends to materials science, where it is used to develop barium-containing compounds for advanced ceramics, coatings, and adhesives, contributing to properties like enhanced thermal stability and electrical conductivity. chemimpex.comgoogle.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

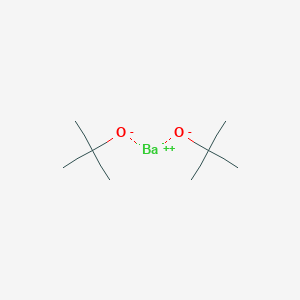

| Chemical Formula | C₈H₁₈BaO₂ |

| Molecular Weight | 283.55 g/mol |

| Appearance | Powder |

| Melting Point | >200 °C |

| CAS Number | 24363-36-8 |

Data sourced from public chemical databases. nih.gov

Table 2: Selected Applications of this compound in Research

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Strong, non-nucleophilic base for deprotonation reactions. chemimpex.com |

| Catalysis | Catalyst for aldol reactions of amides with aldehydes and ketones. sigmaaldrich.comresearchgate.net |

| Initiator, often with an alkyl lithium, for butadiene copolymerization. sigmaaldrich.com | |

| Precursor Chemistry | Synthesis of yttrium and copper mixed-metal complexes. acs.orgsigmaaldrich.com |

Historical Context and Evolution of Research on Barium Alkoxide Chemistry

The study of metal alkoxides dates back to the 19th century, but focused research into the heavier alkaline earth alkoxides, including those of barium, is a more recent development. google.com Early interest in barium alkoxides was linked to their catalytic properties in polymerization. Patents from the 1970s and 1980s describe the use of this compound, in combination with organolithium compounds, to create catalyst complexes for the solution polymerization of monomers like butadiene. google.com These early studies focused on controlling the microstructure of the resulting polymers. google.com

A significant surge in research, often described as a "renaissance" in metal alkoxide chemistry, occurred in the late 1980s and early 1990s. rsc.org This was driven by the growing interest in advanced metal oxide materials for applications in electronics and ceramics, such as high-temperature superconductors and ferroelectrics like barium titanate (BaTiO₃). rsc.org this compound and other barium alkoxides were identified as highly valuable molecular precursors for these materials via sol-gel or chemical vapor deposition routes. rsc.orgosti.gov This period saw the first structural characterizations of molecular aggregates of barium supported by tert-butoxide and phenoxide ligands, which provided fundamental insights into their complex structures. rsc.orgrsc.org Research evolved to focus on the synthesis of bimetallic and heterometallic alkoxides containing barium, which serve as single-source precursors to ensure chemical homogeneity at the molecular level in the final oxide material. osti.govacs.org This evolution has established this compound as a cornerstone reagent for both fundamental organometallic research and the development of advanced functional materials.

Structure

3D Structure of Parent

Properties

CAS No. |

24363-36-8 |

|---|---|

Molecular Formula |

C8H18BaO2 |

Molecular Weight |

283.55 g/mol |

IUPAC Name |

barium(2+);2-methylpropan-2-olate |

InChI |

InChI=1S/2C4H9O.Ba/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 |

InChI Key |

SLPLCLDJTNLWPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Ba+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Barium Tert Butoxide

Direct Synthesis Routes from Barium Metal

Direct synthesis methods provide a straightforward approach to producing barium tert-butoxide by reacting barium metal with tert-butyl alcohol under specific conditions.

Reaction with tert-Butyl Alcohol in Controlled Solvent Environments

The direct reaction of barium metal with tert-butyl alcohol is a primary method for synthesizing this compound. This process is typically conducted in a controlled solvent environment to facilitate the reaction and ensure the purity of the product. Common solvents include liquid ammonia (B1221849) or various amines. google.com In these environments, barium metal can be effectively dissolved, allowing it to react readily with the tertiary carbinol. google.com The reaction temperature can range from approximately -100°C up to the boiling point of the chosen solvent. google.com The use of an excess of the amine or liquid ammonia solvent is preferable to ensure complete dissolution of the barium metal. google.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for obtaining high-purity this compound with a good yield. One key factor is the composition of the reactants. It has been found that using a mixture of tertiary carbinols, as opposed to a single type, can result in a barium salt that is more soluble and has a solution that is more stable over time. google.com For instance, a mixture of tertiary carbinols can be produced by the hydrolysis of epoxide-treated lithium-terminated polymers. google.com

Another critical aspect of optimization is the removal of impurities, particularly nitrogen-containing compounds, which can be present in the final product, especially when amine solvents are used. google.com Gas Chromatography/Mass Spectroscopy (GC/MS) analysis has shown the presence of amines in toluene (B28343) solutions of barium salts. google.com The presence of nitrogen can adversely affect the performance of the barium salt in subsequent applications, such as in catalyst complexes for polymerization. google.com

Indirect Synthesis Approaches and Precursor Conversions

Indirect methods offer alternative pathways to this compound, often involving the preparation and conversion of intermediate barium alkoxide salts.

Preparation of Barium Alkoxide Salts from Tertiary Carbinols

Barium alkoxide salts can be prepared by reacting barium metal with a mixture of a tertiary carbinol and water, or a mixture of different tertiary carbinols. google.com The reaction can be carried out in a liquid ammonia or amine solvent. google.com This method allows for the formation of mixed barium t-alkoxide salts, which can exhibit improved solubility. google.com The general reaction involves the deprotonation of the tertiary alcohol by the highly reactive barium metal. wikipedia.org

| Reactants | Solvent | Product | Reference |

| Barium metal, Tertiary carbinol(s), Water (optional) | Liquid NH3 or Amine | Barium tertiary alkoxide salt | google.com |

Strategies for Modulating Nitrogen Content in Barium Alkoxide Salts

The nitrogen content in barium alkoxide salts, often a remnant from the use of amine solvents during synthesis, can be detrimental to their catalytic activity. google.com A key strategy to modulate and reduce the nitrogen content is to treat the barium t-alkoxide salt under vacuum at an elevated temperature. google.com This process is designed to reduce the nitrogen content to not more than about 0.1% by weight, and preferably not greater than about 0.01% by weight. google.com This vacuum drying step is sufficient to remove the nitrogen-containing compounds, resulting in a virtually nitrogen-free product. google.com The reduction of nitrogen content has been shown to lead to higher rates of polymerization when the barium salt is used as a catalyst for butadiene. google.com

| Treatment Method | Target Nitrogen Content (% by weight) | Benefit | Reference |

| Vacuum drying at elevated temperature | ≤ 0.1% (preferably ≤ 0.01%) | Higher polymerization rates, more reproducible polymer microstructure | google.com |

Isolation and Handling Considerations for Active this compound Reagents

The isolation and handling of this compound are governed by its extreme sensitivity to air and moisture. acs.orgfishersci.ca Exposure to the atmosphere can lead to rapid decomposition through hydrolysis and reaction with carbon dioxide, diminishing the reagent's efficacy. lps.orgnih.gov Consequently, all manipulations must be performed under a dry, inert atmosphere, such as nitrogen or argon. gelest.com

Inert Atmosphere Techniques

Two primary methods are employed for handling air-sensitive reagents like this compound: the use of a glove box or Schlenk line techniques. pitt.edupitt.edu

Glove Box (Dry Box): A glove box provides a fully enclosed environment with a continuously purified inert atmosphere. pitt.edu This is the preferred method for handling and weighing the solid powder, as it offers the most secure protection from atmospheric contamination. All glassware, spatulas, and containers must be brought into the glove box through an antechamber to remove any adsorbed air and moisture. pitt.edu

Schlenk Line: This apparatus allows for the manipulation of air-sensitive materials on a standard laboratory bench. acs.org Glassware is connected to a dual manifold that provides both a vacuum and a source of dry inert gas. By cycling between vacuum and inert gas backfill, the air within the reaction vessel is replaced. acs.org Transfers of solutions are typically performed using gas-tight syringes or cannulas, which are hollow steel needles that allow for liquid transfer between sealed vessels under a positive pressure of inert gas. pitt.edupitt.edu

Apparatus and Solvent Preparation

Prior to use, all glassware must be meticulously dried to remove any film of adsorbed moisture. pitt.edu This is typically achieved by heating the glassware in an oven (e.g., at 140°C for at least 4 hours) and allowing it to cool under a stream of inert gas or in a desiccator. pitt.edu

Solvents used in conjunction with this compound must be anhydrous. fishersci.ca The use of extra-dry solvents is essential, as water contamination can consume the reagent and compromise the reaction. fishersci.ca These solvents are often packaged under an inert atmosphere in specialized bottles designed for the safe transfer of air-sensitive liquids via syringe. pitt.edu

Isolation and Purification

Following its synthesis, this compound is typically isolated as a solid powder. sigmaaldrich.com The isolation procedure must be conducted entirely under inert conditions. If the product precipitates from the reaction mixture, it can be separated using filtration techniques adapted for air-sensitive compounds, such as a Schlenk filter, which allows for filtration within a closed system under an inert atmosphere. pitt.edu The isolated solid must then be dried under high vacuum to remove any residual solvent.

Purification can be achieved by recrystallization from a suitable anhydrous, non-protic solvent. The process involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool, all under a rigorously maintained inert atmosphere.

Storage and Transfer

Active this compound must be stored in a tightly sealed container under a dry nitrogen or argon atmosphere. gelest.com Recommended storage temperatures are typically between 2-8°C to minimize thermal decomposition. sigmaaldrich.com For transfers, the solid should be weighed and handled exclusively within a glove box. If a solution of this compound is prepared, it should be stored in a sealed flask with a septum and transferred using syringe or cannula techniques. pitt.edu

The following table summarizes the critical parameters for handling and storing this compound.

| Parameter | Requirement | Rationale |

| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents rapid decomposition via hydrolysis and reaction with atmospheric CO2. lps.orgnih.govgelest.com |

| Techniques | Glove box or Schlenk line | Provides a controlled, oxygen- and moisture-free working environment. pitt.edupitt.edu |

| Glassware | Oven-dried prior to use | Removes adsorbed moisture which can inactivate the reagent. pitt.edu |

| Solvents | Anhydrous grade | Prevents reaction with water, ensuring the reagent's activity is maintained. fishersci.ca |

| Physical Form | Typically a powder | Common form for storage and handling. sigmaaldrich.com |

| Storage | Tightly sealed container, 2-8°C | Ensures long-term stability and prevents degradation from air, moisture, and heat. gelest.comsigmaaldrich.com |

| Transfer | Syringe/Cannula (solutions); Glove box (solid) | Enables transfer of material without exposure to the atmosphere. acs.orgpitt.edu |

Adherence to these stringent isolation and handling protocols is paramount for any researcher utilizing this compound, as the integrity of the reagent is directly correlated with the successful outcome of the intended chemical synthesis.

Structural Elucidation and Aggregation Phenomena of Barium Tert Butoxide

Molecular Structures in Solid State

The solid-state structure of barium tert-butoxide is characterized by the formation of complex aggregates, which have been elucidated primarily through X-ray crystallography.

X-ray diffraction studies have been instrumental in revealing the intricate solid-state structures of barium-containing alkoxides. uobabylon.edu.iq While the structure of this compound itself is complex and can be influenced by the presence of other molecules, related structures provide significant insights. For instance, studies on phenoxide and t-butoxide derivatives of barium have identified the formation of square pyramidal Ba₅(μ₅-O) units. psu.edu The analysis of heterometallic alkoxides, such as Ba₂Cu₄(OCEt₃)₈, has also provided valuable information on the coordination environment of barium in alkoxide frameworks. capes.gov.br The purification methods and the presence of residual solvents can significantly impact the resulting crystalline structure. umich.edu

| Technique | Key Findings | Reference |

| X-ray Crystallography | Identification of complex aggregate structures. | uobabylon.edu.iq |

| X-ray Diffraction | Revealed square pyramidal Ba₅(μ₅-O) units in derivatives. | psu.edu |

| X-ray Crystallography | Characterized the structure of heterometallic alkoxides containing barium. | capes.gov.br |

Detailed structural analysis has identified specific core geometries and ligand bridging motifs within barium alkoxide aggregates. A notable example is the square-based pyramidal Ba₅(μ₅-O) core, where five barium atoms are bridged by a central oxygen atom. psu.edu In such structures, the tert-butoxide ligands exhibit various bridging modes, including μ₃ and μ₂-bridging, where the oxygen atom of the butoxide group coordinates to three or two barium centers, respectively. These bridging motifs are crucial in stabilizing the large aggregate structures. In some heterometallic complexes, such as [(Me₃NO)₂Ba₂Cu₄(OtBu)₈], the structure is based on a trans-Ba₂Cu₄ octahedron with all metal edges bridged by μ₂-OtBu units. acs.org

| Core Geometry | Description | Ligand Bridging Motifs | Reference |

| Square-based pyramidal Ba₅(μ₅-O) | Five barium atoms surrounding a central oxygen atom. | μ₃ and μ₂-butoxide ligands | psu.edu |

| trans-Ba₂Cu₄ octahedron | An octahedral arrangement of two barium and four copper atoms. | μ₂-OtBu units bridging all Ba/Cu edges. | acs.org |

Solution-Phase Behavior and Oligomerization Studies

The behavior of this compound in solution is complex, with its solubility and the stability of its aggregates being influenced by several factors.

The solubility of this compound and the stability of its aggregates in organic solvents are dependent on several factors. The nature of the solvent plays a critical role; for instance, the use of coordinating solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of soluble adducts and potentially break down larger aggregates. umich.edu The steric bulk of the alkoxide ligands also influences solubility and the degree of oligomerization. psu.edu Generally, barium alkoxides show good solubility in common organic solvents. umich.edu However, the stability of these solutions can be an issue, with aging sometimes leading to a decrease in volatility and stability, potentially due to the formation of non-volatile oxide-alkoxides or peroxo derivatives. umich.edupsu.edu The presence of even small amounts of water can lead to hydrolysis and the formation of oxo-alkoxide species. capes.gov.br

| Factor | Influence on Solubility and Stability | Reference |

| Solvent Nature | Coordinating solvents like THF can enhance solubility by forming adducts. | umich.edu |

| Ligand Steric Bulk | Larger ligands can reduce the degree of oligomerization, affecting solubility. | psu.edu |

| Aging | Can lead to decreased volatility and stability due to structural changes. | umich.edu |

| Water Content | Can cause hydrolysis and the formation of oxo-alkoxide aggregates. | capes.gov.br |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the aggregation and dynamics of this compound in solution. acs.orgnih.gov By analyzing the chemical shifts and relaxation times of the protons and carbons in the tert-butoxide ligands, information about the equilibrium between different aggregate species can be obtained. For example, in solution, rapidly interconverting equilibria often exist between different oligomeric forms. In some cases, all ligands can appear equivalent on the NMR timescale, indicating a dynamic process. psu.edu The aggregation behavior of similar ionic species in solution has been successfully studied using techniques like ¹H spin-lattice relaxation times and the analysis of ¹³C activation energies to understand the rotational mobility of different parts of the molecule. nih.gov

| Spectroscopic Technique | Information Obtained | Reference |

| ¹H and ¹³C NMR | Provides insights into the equilibrium between different aggregate species and ligand dynamics. | psu.eduacs.org |

| ¹H Spin-Lattice Relaxation (T₁) | Can indicate changes in molecular tumbling and aggregation state. | nih.gov |

| ¹³C Activation Energies | Reveals information about the rotational mobility of molecular fragments. | nih.gov |

Adduct Formation and Coordination Complexes of this compound

This compound readily forms adducts and coordination complexes with a variety of Lewis bases. The formation of these adducts can significantly alter the properties of the barium compound, such as its solubility and reactivity. For example, the reaction of insoluble [BaCu₂(OtBu)₄]n with Lewis bases like trimethylamine (B31210) N-oxide (Me₃NO) or triethylphosphine (B1216732) oxide (Et₃PO) results in the formation of soluble adducts like [L₂Ba₂Cu₄(OtBu)₈]. acs.org In these adducts, the Lewis base coordinates directly to the barium atoms. acs.org this compound can also react with other metal complexes, such as those of yttrium and copper, to form heterometallic complexes. sigmaaldrich.comscientificlabs.com The coordination number of barium in these complexes can vary, and the formation of either covalent or ionic compounds can depend on the nature of the solvent used for crystallization. researchgate.net

| Reactant | Resulting Product Type | Example | Reference |

| Lewis Bases (L) | Soluble Lewis base adducts | [(Me₃NO)₂Ba₂Cu₄(OtBu)₈] | acs.org |

| Metal Complexes (e.g., Y(thd)₃, Cu(thd)₂) | Heterometallic complexes | [YBa₃(OBuᵗ)₆(thd)₃] | sigmaaldrich.comscientificlabs.comepa.gov |

| Iodide-containing compounds | Coordination polymers or dimeric complexes | [(C₅(SiMe₃)₃H₂)BaI(thf)n]x | researchgate.net |

Synthesis and Structural Characterization of Lewis Base Adducts (e.g., with Me3NO, Et3PO)

The inherent insolubility of barium-copper tert-butoxide complexes, such as [BaCu₂(OᵗBu)₄]n, can be overcome by the formation of adducts with Lewis bases. acs.orgacs.org The addition of Lewis bases like trimethylamine N-oxide (Me₃NO) or triethylphosphine oxide (Et₃PO) renders the complex soluble. acs.orgacs.org

For instance, the reaction of insoluble [BaCu₂(OᵗBu)₄]n with Me₃NO yields the soluble complex [L₂Ba₂Cu₄(OᵗBu)₈], where L represents Me₃NO. acs.orgacs.org X-ray diffraction studies of the Me₃NO adduct revealed a structure based on a trans-Ba₂Cu₄ octahedron. acs.orgacs.org In this arrangement, all the edges between barium and copper atoms are bridged by μ₂-OᵗBu groups, and each barium atom is coordinated to one Me₃NO ligand. acs.orgacs.org

| Complex | Lewis Base (L) | Structural Feature | Solubility |

| [L₂Ba₂Cu₄(OᵗBu)₈] | Me₃NO | trans-Ba₂Cu₄ octahedron with μ₂-OᵗBu bridges | Soluble |

| [L₂Ba₂Cu₄(OᵗBu)₈] | Et₃PO | Soluble adduct | Soluble |

Formation of Heterometallic Alkoxide Adducts (e.g., Barium-Copper, Yttrium-Barium-Copper complexes)

This compound serves as a precursor for creating heterometallic complexes. It can react with other metal complexes to form intricate structures. sigmaaldrich.com For example, it is used to prepare yttrium and copper metal complexes by reacting with Y(thd)₃ and Cu(thd)₂, where "thd" is 2,2,6,6-tetramethylheptane-3,5-dione. sigmaaldrich.comsigmaaldrich.com

A notable example is the synthesis of a barium-copper alkoxide complex, BaCu₄(OC(R)C(H)C(R)O)₄(OR')₂(HOR')₄, where R = C(CH₃)₃ and R' = CH₂CH₂OCH₃. osti.gov This demonstrates the capacity of this compound to facilitate the assembly of polymetallic frameworks. The reaction of copper(I) mesityl with [Ba(OᵗBu)₂(t-BuOH)₂]₄ leads to the formation of the insoluble heterometallic species [BaCu₂(OᵗBu)₄]n, highlighting the bridging tendency of the tert-butoxide group. acs.orgacs.org

Coordination with Polyether Ligands

The large size and high electropositivity of the Ba²⁺ cation make it prone to forming oligomeric or polymeric structures. researchgate.netresearchgate.netgoogle.com To counteract this and generate volatile, monomeric, or dimeric barium precursors, sterically bulky ligands or neutral ligands like polyethers are employed. google.comacs.org Polyethers, such as tetraethylene glycol dimethyl ether (tetraglyme), can saturate the metal center's coordination sphere, preventing extensive aggregation. acs.org Attempts to isolate heteroleptic barium iodide derivatives with certain alkoxide ligands in the presence of polyethers like triglyme (B29127) or tetraglyme (B29129) have resulted in the crystallization of simple barium iodide adducts with these polyethers. researchgate.net

Coordination Chemistry with Bulky Ligands

The use of bulky ligands is a key strategy to control the coordination environment of the barium ion, often leading to complexes with lower coordination numbers. unifr.ch

Diverse Coordination Patterns Observed in Barium Complexes with Bulky Boryloxides, Siloxides, and Phenoxides

Barium complexes featuring bulky boryloxide, siloxide, and phenoxide ligands exhibit a wide array of coordination patterns in the solid state. researchgate.netnih.govresearchgate.net These patterns are observed in both homoleptic (containing only one type of ligand) and heteroleptic (containing more than one type of ligand) complexes, with coordination numbers typically ranging from two to four. researchgate.netnih.govresearchgate.net

The synthesis of the first soluble barium boryloxides, such as the dinuclear [Ba{μ₂-N(SiMe₃)₂}(OB{CH(SiMe₃)₂}₂)]₂ and the monomeric [Ba(OB{CH(SiMe₃)₂}₂)₂(thf)₂], showcases the effect of bulky ligands. unifr.ch Remarkably, a two-coordinate barium complex, [Ba(OB{CH(SiMe₃)₂}₂)₂], has been synthesized using a bulky boryloxide ligand, a significant achievement in alkaline earth chemistry. univ-rennes.frnih.gov This complex is further stabilized by agostic (Ba···H₃C) interactions. nih.gov

Examples of Barium Complexes with Bulky Ligands:

| Ligand Type | Example Ligand | Observed Coordination Number |

| Boryloxide | [OB{CH(SiMe₃)₂}₂]⁻ | 2, 3 |

| Siloxide | [OSi(SiMe₃)₃]⁻ | 2-4 |

| Phenoxide | [O-2,6-Ph₂-C₆H₃]⁻ | 2-4 |

Analysis of Coordination Numbers and Bridging Ligand Identity in Heteroleptic Dimers

In heteroleptic dimers of the general formula [Ba(μ₂-X₁)(X₂)]₂, the nature of the bridging ligand (X₁) is highly dependent on the specific pair of ligands (X₁ and X₂) present. researchgate.netnih.govresearchgate.net The propensity for a ligand to occupy a bridging position versus a terminal one is influenced by several factors, including steric constraints, the electronic density and donating capability of the coordinating atom, and the potential for secondary interactions (e.g., Ba···F, Ba···C(π), or Ba···H-C). researchgate.netnih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) indicate that the bonding in these complexes is predominantly ionic, which encourages bridging coordination. researchgate.netnih.govresearchgate.net However, the number of bridging ligands is ultimately controlled by steric factors. researchgate.netnih.govresearchgate.net For heteroleptic dimers, the preference for a ligand to be in a bridging or terminal position is dictated by its ability to form these secondary interactions with the metal centers. researchgate.netnih.govresearchgate.net

The experimentally determined tendency for ligands to occupy the bridging position in heteroleptic barium dimers increases in the following order: [OB{CH(SiMe₃)₂}₂]⁻ < [N(SiMe₃)₂]⁻ < [OSi(SiMe₃)₃]⁻ < [O(2,6-Ph₂-C₆H₃)]⁻ < [OB(2,4,6-ⁱPr₃-C₆H₂)₂]⁻. researchgate.netresearchgate.netnih.gov

Fundamental Reactivity and Mechanistic Investigations of Barium Tert Butoxide

Barium tert-Butoxide as a Brønsted Base

This compound, with the chemical formula Ba(O-t-C4H9)2, is recognized as a strong Brønsted base in organic synthesis. sarchemlabs.comsigmaaldrich.com Its basic character stems from the tert-butoxide anion, the conjugate base of tert-butanol (B103910). The high electron density on the oxygen atom of the tert-butoxide anion makes it a potent proton acceptor.

The primary role of this compound as a Brønsted base is to abstract a proton from a substrate, thereby generating a carbanion or another anionic intermediate. This process is fundamental to a variety of organic transformations, including isomerizations, alkylations, and condensation reactions. The deprotonation mechanism is influenced by the nature of the substrate and the reaction conditions.

While specific mechanistic studies detailing the role of the barium cation in deprotonation reactions are not extensively documented, the general mechanism is understood to involve the formation of a transition state where the organic substrate, the tert-butoxide anion, and the barium cation are in proximity. The barium cation can coordinate with the substrate and the base, influencing the stereochemistry and regioselectivity of the reaction. This coordination can also affect the aggregation state of the this compound, which in turn can modulate its reactivity.

In the deprotonation of a generic organic substrate (R-H), the tert-butoxide anion abstracts a proton, forming tert-butanol and the corresponding anion of the substrate, with the barium cation acting as a counterion.

General Deprotonation Reaction: R-H + Ba(O-t-Bu)₂ → [R]⁻[Ba(O-t-Bu)]⁺ + t-BuOH

The resulting organobarium species can then participate in subsequent reactions. The Lewis acidity of the Ba²⁺ ion can also play a role in activating the substrate towards deprotonation.

A defining characteristic of the tert-butoxide anion is its significant steric bulk, owing to the three methyl groups attached to the central carbon atom. masterorganicchemistry.comquora.com This steric hindrance has a profound impact on its chemical behavior, enhancing its basicity while suppressing its nucleophilicity. masterorganicchemistry.comquora.com

Enhanced Basicity: The bulky nature of the tert-butoxide group makes it less likely to be well-solvated in solution compared to less hindered alkoxides like ethoxide. This poorer solvation leaves the negative charge on the oxygen atom more exposed and available for proton abstraction, thereby increasing its effective basicity. reddit.comstackexchange.com

Suppressed Nucleophilicity: While the tert-butoxide anion is a strong base, it is generally considered a poor nucleophile. masterorganicchemistry.com Nucleophilic attack requires the approach of the nucleophile to an electrophilic center, often a carbon atom. The steric bulk of the tert-butyl group physically obstructs this approach, making it difficult for the oxygen to form a bond with the electrophile. This steric impediment is particularly significant in reactions like SN2 substitutions, which are highly sensitive to steric effects. masterorganicchemistry.com

This combination of high basicity and low nucleophilicity is a valuable attribute in organic synthesis, as it allows for the deprotonation of substrates without competing nucleophilic substitution reactions.

| Property | tert-Butoxide | Ethoxide |

|---|---|---|

| Steric Hindrance | High | Low |

| Basicity | Strong | Strong |

| Nucleophilicity | Weak/Poor | Strong |

Stereochemical Outcomes in Elimination Reactions

In elimination reactions of alkyl halides and related substrates, the choice of base can significantly influence the regioselectivity of the reaction, determining which constitutional isomer of the resulting alkene is formed. This compound, as a sterically hindered base, plays a crucial role in directing the outcome of these reactions.

According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and therefore more thermodynamically stable) alkene. However, when a bulky base such as tert-butoxide is used, the major product is often the less substituted alkene, a phenomenon known as Hofmann elimination. masterorganicchemistry.comoregonstate.edumasterorganicchemistry.commasterorganicchemistry.com

The steric bulk of the tert-butoxide anion makes it difficult to access the more sterically hindered protons that would lead to the Zaitsev product. Instead, the base preferentially abstracts a more accessible proton from a less substituted carbon, resulting in the formation of the Hofmann product. libretexts.orgyoutube.comyoutube.com

Example of Hofmann vs. Zaitsev Elimination:

Consider the elimination reaction of 2-bromo-2-methylbutane. With a non-bulky base like sodium ethoxide, the major product is the more substituted 2-methyl-2-butene (B146552) (Zaitsev product). In contrast, with a bulky base like potassium tert-butoxide (and by extension, this compound), the major product is the less substituted 2-methyl-1-butene (B49056) (Hofmann product).

| Base | Major Product | Type of Elimination |

|---|---|---|

| Sodium Ethoxide (non-bulky) | 2-methyl-2-butene (Zaitsev) | Zaitsev |

| Potassium tert-butoxide (bulky) | 2-methyl-1-butene (Hofmann) | Hofmann |

The preference for Hofmann elimination with bulky alkoxide bases like this compound is best explained by considering the transition state of the bimolecular elimination (E2) reaction. The E2 mechanism is a concerted process where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The transition state of the E2 reaction is sensitive to steric interactions. When a bulky base is used, the transition state leading to the Zaitsev product is destabilized due to steric repulsion between the base and the alkyl groups on the substrate. masterorganicchemistry.com In contrast, the transition state leading to the Hofmann product involves the abstraction of a less sterically hindered proton, resulting in a lower energy transition state and a faster reaction rate. masterorganicchemistry.com Therefore, the Hofmann product is the kinetically favored product.

Thermal Decomposition Pathways and Product Analysis

The thermal stability and decomposition pathways of this compound are important considerations for its storage and use at elevated temperatures. While detailed studies on the thermal decomposition of pure this compound are limited, research on mixed-metal barium/copper tert-butoxide complexes provides valuable insights into the potential decomposition products. acs.org

Thermolysis of a mixed [BaCu₂(O-t-Bu)₄]n complex revealed that the decomposition of the tert-butoxide group can proceed through two main pathways:

O-C Bond Cleavage: This pathway would lead to the formation of barium oxide (BaO) and gaseous products such as isobutylene (B52900) and isobutane.

C-C Bond Cleavage: This more complex pathway results in the formation of barium carbonate (BaCO₃) and non-volatile hydrocarbon products, in addition to barium oxide. acs.org

The presence of barium carbonate as a decomposition product suggests that at higher temperatures, the tert-butoxide ligand can undergo significant fragmentation.

| Decomposition Pathway | Potential Products |

|---|---|

| O-C Bond Cleavage | Barium oxide (BaO), Isobutylene, Isobutane |

| C-C Bond Cleavage | Barium carbonate (BaCO₃), Barium oxide (BaO), Non-volatile hydrocarbons |

It is important to note that the decomposition of pure this compound may differ from that of the mixed-metal complex, but these findings provide a basis for understanding the potential products and decomposition mechanisms.

Mechanisms of O/C and C/C Cleavage in tert-Butoxide Units

The thermal decomposition of this compound involves the cleavage of both oxygen-carbon (O-C) and carbon-carbon (C-C) bonds within its tert-butoxide ligands. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the available literature, plausible pathways can be inferred from the known reactivity of other metal alkoxides and the thermal behavior of related organic compounds.

A primary decomposition pathway for metal tert-butoxides is initiated by the cleavage of the C-O bond or, more commonly, through an elimination reaction. The most likely mechanism is a β-hydride elimination , a common pathway for organometallic compounds with alkyl groups that have β-hydrogens. In this process, a hydrogen atom from one of the methyl groups (the β-position relative to the oxygen-metal bond) is transferred to the metal or another ligand, leading to the formation of an alkene.

For this compound, this pathway would proceed as follows:

One of the tert-butoxide ligands rearranges, bringing a β-hydrogen from a methyl group into proximity with the electropositive barium center or the adjacent oxygen atom.

This leads to the concerted cleavage of a C-H bond and the central O-C bond.

The resulting products are isobutene (a gaseous hydrocarbon) and barium hydroxide (B78521).

This can be represented as: Ba(OC(CH₃)₃)₂ → Ba(OH)(OC(CH₃)₃) + H₂C=C(CH₃)₂

The newly formed barium hydroxide tert-butoxide can undergo a similar elimination or further decomposition. The β-hydride elimination pathway is consistent with studies on the thermal decomposition of related compounds, where isobutene is a primary gaseous product. nih.gov

Characterization of Gaseous and Solid Decomposition Products (e.g., metal oxides, hydrocarbons, carbonates)

The thermal decomposition of this compound yields a mixture of gaseous and solid products. The identity of these products is dictated by the decomposition temperature and atmospheric conditions. Based on the β-hydride elimination mechanism and subsequent reactions, the principal products can be characterized.

Gaseous Products: The primary gaseous product formed during the initial stages of decomposition is isobutene (2-methylpropene). nih.gov At higher temperatures, further fragmentation of the tert-butoxide group or the resulting isobutene could potentially lead to the formation of other light hydrocarbons, such as methane (B114726) and propene, although this is less documented.

Solid Products: The initial solid residue is proposed to be barium hydroxide , formed alongside isobutene. Upon further heating, barium hydroxide can dehydrate to form barium oxide (BaO), a stable solid residue.

Ba(OH)₂ → BaO + H₂O

If the decomposition is carried out in the presence of carbon dioxide (either from the atmosphere or as a byproduct of secondary reactions), barium carbonate (BaCO₃) can be formed. researchgate.net Barium carbonate is thermally stable but will decompose to barium oxide and carbon dioxide at very high temperatures (above 1000 °C). researchgate.net

The following table summarizes the expected decomposition products:

| Product Name | Chemical Formula | State | Type |

| Isobutene | C₄H₈ | Gaseous | Hydrocarbon |

| Barium Hydroxide | Ba(OH)₂ | Solid | Intermediate |

| Barium Oxide | BaO | Solid | Final Residue |

| Barium Carbonate | BaCO₃ | Solid | Final Residue |

| Water | H₂O | Gaseous | Byproduct |

Alkaline earth metals are known to have a catalytic effect on pyrolysis processes, which can lower the decomposition temperature compared to purely organic compounds. sciengine.commdpi.com

Organometallic Reactivity Patterns and Charge Distribution

Formation of Novel Organobarium Compounds and Complexes

This compound serves as a valuable precursor for the synthesis of other barium-containing catalysts and novel organobarium compounds. scientificlabs.co.uk Its utility stems from the reactivity of the Ba-O bond, which allows for the exchange of the tert-butoxide ligand with other organic moieties.

A key example is its use in the preparation of barium diphenylmethanide . scientificlabs.co.uk This reaction demonstrates the role of this compound as a starting material in organometallic chemistry, enabling the formation of a compound with a direct barium-carbon bond from an alkoxide precursor. scientificlabs.co.uk Furthermore, it can be used to generate various barium aryloxide catalysts, expanding its application in catalysis. scientificlabs.co.uksigmaaldrich.com

While many organobarium reagents are prepared via the direct reaction of an organic halide with activated barium metal, using a soluble precursor like this compound can offer an alternative pathway under specific conditions. nih.govthieme-connect.de

Investigation of Ionic Character in Barium-Carbon Bonds

The bond between barium and carbon in organobarium compounds is characterized by a high degree of ionic character. wikipedia.org This is a direct consequence of the significant difference in electronegativity between barium (≈0.89 on the Pauling scale) and carbon (≈2.55). Barium is one of the most electropositive metals, leading to a highly polarized Ba-C bond where substantial negative charge accumulates on the carbon atom. wikipedia.orgyoutube.com

This high polarity means the barium-carbon bond can be described as ionic-like, with the organic group behaving as a carbanion. wikipedia.orgmsu.edu In the context of the heavier alkaline earth metals like barium, the C-M bonds are considered to be almost, if not entirely, ionic. wikipedia.org This pronounced ionic character is a defining feature of organobarium chemistry and dictates the high reactivity of these compounds as strong bases and nucleophiles. libretexts.orglibretexts.org

Reactivity in Transmetalation Processes

This compound is reactive in salt metathesis reactions, which are mechanistically similar to transmetalation processes and involve the exchange of ions between compounds. wikipedia.orgresearchgate.net This reactivity is employed to synthesize other metal complexes by exchanging the tert-butoxide ligand for a different anionic ligand from another metal salt.

A documented application is the use of this compound to prepare yttrium and copper metal complexes. scientificlabs.co.uksigmaaldrich.com It reacts with Y(thd)₃ and Cu(thd)₂, where "thd" is the anion of 2,2,6,6-tetramethylheptane-3,5-dione. In this process, the tert-butoxide anions from the barium compound and the thd anions from the yttrium or copper compound are exchanged. scientificlabs.co.uksigmaaldrich.com These reactions are driven by the formation of new, stable products and are a common strategy for synthesizing heterometallic or modified metal-organic complexes. youtube.com

Catalytic Applications of Barium Tert Butoxide in Organic Synthesis and Polymerization

Barium tert-Butoxide in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. This compound has emerged as a key reagent in facilitating several important C-C bond-forming reactions.

Aldol (B89426) Reactions of Amides with Aldehydes and Ketones, Including Diastereoselective Variants

The aldol reaction is a fundamental method for C-C bond formation, creating a β-hydroxy carbonyl compound. While traditionally employing aldehydes and ketones, the use of less acidic amide nucleophiles presents a challenge. This compound can be used to generate more reactive barium amide enolates or can be used in conjunction with phenolic ligands to create active barium aryloxide catalysts in situ. These catalytic systems have shown effectiveness in promoting the direct aldol-type reactions of amides with both aldehydes and ketones .

The choice of catalyst and reaction conditions allows for control over the stereochemical outcome of the reaction. By employing chiral ligands with the barium catalyst, it is possible to achieve diastereoselective variants of the aldol reaction, affording either syn- or anti-aldol products preferentially. This control is crucial in the synthesis of complex molecules with multiple stereocenters. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the stereoselectivity observed in metal enolate-based aldol reactions harvard.edu. The geometry of the barium enolate, influenced by the amide substrate and ligands, dictates the facial selectivity of the subsequent nucleophilic attack on the carbonyl partner.

Iridium-Catalyzed Allylic Alkylation of Non-Stabilized Enolates

Transition metal-catalyzed asymmetric allylic alkylation is a powerful method for constructing C-C bonds and stereocenters. While palladium catalysis is common, iridium catalysts have become prominent for their ability to facilitate the enantioselective alkylation of a broad range of nucleophiles, including non-stabilized enolates nih.govacs.org. In this context, this compound plays a crucial role as a base to generate the required nucleophile in situ.

Research by Hartwig and coworkers has demonstrated that the combination of a preformed iridium complex and this compound enables the selective allylic alkylation of non-stabilized ketone enolates to form products with adjacent tertiary and all-carbon quaternary stereocenters nih.govacs.org. The use of barium as the enolate counterion was found to be critical for achieving high levels of diastereo- and enantioselectivity nih.gov. This process allows unstabilized cyclic ketone enolates to participate effectively in these transformations, a significant advancement over methods limited to softer, more stabilized enolate equivalents acs.orgnih.gov. The reactions consistently yield the branched alkylation product with excellent enantiomeric excess (>98% ee) nih.govacs.org.

| Entry | Substrate (Ketone) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 2-Methyl-1-tetralone | 94 | 10:1 | 99 |

| 2 | 2-Ethyl-1-tetralone | 91 | 7:1 | 99 |

| 3 | 2-Propyl-1-tetralone | 85 | 7:1 | 99 |

| 4 | 6-Methoxy-2-methyl-1-tetralone | 95 | 20:1 | 99 |

| 5 | 7-Fluoro-2-methyl-1-tetralone | 82 | 10:1 | 98 |

Barium-Promoted Tandem Cross-Coupling Reactions

Cross-coupling reactions, which form a bond between two different fragments, are a mainstay of modern organic synthesis, with palladium-catalyzed reactions like the Suzuki and Heck couplings being prominent examples wikipedia.org. A tandem reaction involves the formation of multiple bonds in a single operation, often through a cascade of catalytic cycles.

While barium compounds are not typically primary catalysts for mainstream cross-coupling reactions, they have been utilized as components of catalyst supports. For instance, palladium supported on barium polyoxotungstates has been developed as a heterogeneous catalyst for Suzuki and Heck reactions researchgate.net. Similarly, a palladium(0)/barium carbonate system has been described as a highly efficient catalyst for the Suzuki-type cross-coupling of arenediazonium salts with boronic acids researchgate.net. In these cases, the barium-containing material provides a robust support for the active palladium catalyst but does not directly participate in the catalytic cycle in the way an organometallic reagent would. The development of tandem cross-coupling reactions directly promoted or catalyzed by barium complexes remains a largely unexplored area of research.

Mannich-Type Reactions Catalyzed by Barium Complexes

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde (such as formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound adichemistry.comlibretexts.org. This reaction is a powerful tool for introducing aminoalkyl groups and constructing nitrogen-containing molecules libretexts.orgderpharmachemica.com.

Versatility in Other Organic Transformations (by analogy with related tert-butoxides)

The utility of strong, non-nucleophilic bases extends to numerous other organic reactions. By analogy with the well-established chemistry of alkali metal tert-butoxides like potassium tert-butoxide, this compound can be expected to promote a variety of condensation reactions.

Condensation Reactions (e.g., Darzens, Stobbe)

Darzens Condensation: The Darzens reaction is the condensation of a carbonyl compound with an α-halo ester in the presence of a base to yield an α,β-epoxy ester (glycidic ester) organic-chemistry.org. The mechanism involves the deprotonation of the α-halo ester by the base to form an enolate, which then adds to the carbonyl partner. A subsequent intramolecular SN2 reaction forms the epoxide ring organic-chemistry.org. This transformation requires a strong base capable of deprotonating the α-halo ester without promoting competing side reactions. Given that various alkoxides are effective, it is highly probable that this compound would serve as a suitable base for this purpose.

Stobbe Condensation: The Stobbe condensation is a specific type of condensation between a succinic acid diester and an aldehyde or ketone, which is driven to completion by an irreversible ring-opening of a γ-lactone intermediate wikipedia.orgsci-hub.se. The reaction requires a strong base, with potassium tert-butoxide, sodium ethoxide, and sodium hydride being commonly used condensing agents sci-hub.seunacademy.comresearchgate.net. The product is an alkylidenesuccinic acid or its corresponding half-ester wikipedia.org. The mechanism relies on the formation of a succinate enolate that attacks the carbonyl compound. The strength and steric bulk of this compound are well-suited for this transformation, making it a viable, analogous alternative to the more frequently cited potassium tert-butoxide unacademy.comresearchgate.netucla.edu.

Rearrangement Reactions (e.g., Pinacol, Ramberg-Backlund)

This compound's role as a catalyst in common rearrangement reactions appears to be limited based on available literature. The applicability of a basic catalyst like this compound is highly dependent on the mechanism of the specific rearrangement.

The Pinacol rearrangement , which involves the conversion of a 1,2-diol to a ketone, is traditionally an acid-catalyzed reaction. The mechanism proceeds through the protonation of a hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation and a subsequent 1,2-alkyl or -aryl shift. As this reaction requires acidic conditions to generate the key carbocation intermediate, a Brønsted base like this compound would not be a suitable catalyst.

On the other hand, the Ramberg-Bäcklund rearrangement is a base-mediated reaction that converts an α-halo sulfone into an alkene. This reaction requires a strong base to deprotonate the α-carbon, initiating a sequence of intramolecular displacement and elimination to form the alkene and sulfur dioxide. While strong bases such as potassium tert-butoxide are commonly employed for this transformation, specific examples detailing the use of this compound as the primary catalyst are not prominently featured in scientific literature. In principle, as a strong base, this compound could potentially effect this transformation, though its efficacy and any potential influence of the barium cation on the reaction stereoselectivity would require specific investigation.

Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, thereby generating the active nucleophilic species.

A variety of bases can be employed to catalyze the Michael addition, with the choice of base depending on the acidity of the Michael donor. While there is extensive literature on the use of alkali metal alkoxides, such as sodium ethoxide or potassium tert-butoxide, in promoting Michael additions, the specific application of this compound is less commonly documented. However, related barium compounds, such as barium hydroxide (B78521), have been shown to be effective catalysts for Michael additions. This suggests that this compound, as a strong alkoxide base, could potentially serve as a catalyst in these reactions, particularly for the deprotonation of less acidic Michael donors. The bivalent nature of the barium cation could also play a role in coordinating with both the Michael donor and acceptor, potentially influencing the stereochemical outcome of the reaction. Further research is needed to fully elucidate the catalytic potential of this compound in this context.

Ring-Opening Reactions

Ring-opening reactions of strained cyclic compounds, such as epoxides, are fundamental transformations in organic synthesis. These reactions can be initiated by either acids or bases. In base-catalyzed ring-opening reactions, a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Strong bases, including metal alkoxides, are often used to either act as the nucleophile themselves or to deprotonate a pro-nucleophile. The choice of base and reaction conditions can influence the regioselectivity of the ring-opening of unsymmetrical epoxides. While the use of alkali metal alkoxides in these reactions is well-established, specific and detailed research on the catalytic application of this compound in ring-opening reactions is not widely available. It is plausible that this compound could function as a catalyst in such transformations, with the barium cation potentially coordinating to the epoxide oxygen, thereby activating the ring towards nucleophilic attack. This coordination could also influence the regiochemical and stereochemical course of the reaction.

Role in Polymerization Processes

This compound has found significant application in the field of polymer chemistry, particularly as a component of initiator systems for anionic polymerization.

Initiation of Butadiene Copolymerization Reactions

This compound, in conjunction with an alkyl lithium compound, can be used as an initiator for the copolymerization of butadiene. A detailed kinetic study has been conducted on the anionic polymerization of 1,3-butadiene using a ternary initiator system composed of an alkyl aluminum, n-butyllithium, and a barium alkoxide to produce high trans-1,4-polybutadiene. researchgate.net

In this system, the components of the catalytic system were added in the following order: aluminum alkyl, n-butyllithium, and barium alkoxide. researchgate.net The polymerizations were carried out at temperatures ranging from 40–80°C. researchgate.net A kinetic model was proposed that considers three geometric active sites—cis, trans, and vinyl—to study the polymerization reaction. researchgate.net The study investigated the butadiene conversion and the formation of different isomers (cis, trans, and vinyl) as a function of reaction time.

The following table summarizes the effect of the Al:Li:Ba molar ratio on the microstructure of the resulting polybutadiene at 40°C.

| Al:Li:Ba Molar Ratio | trans-1,4 (%) | cis-1,4 (%) | 1,2-vinyl (%) |

|---|---|---|---|

| 1:1:0.25 | Data Not Available in Snippet | Data Not Available in Snippet | Data Not Available in Snippet |

Data on the specific percentages of each isomer for the given molar ratio were not available in the provided search snippets. The kinetic study focused on the rates of formation of these isomers.

The research highlights that such initiator systems allow for the synthesis of polybutadiene with a high specificity for the insertion of monomer units, leading to a high percentage of 1,4-trans units. researchgate.net

Controlled Polymerization Strategies Utilizing Barium Alkoxide Initiators

The use of barium alkoxide-based initiators aligns with strategies for controlled polymerization, which aim to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and specific microstructures. In anionic polymerization, the nature of the counter-ion (in this case, the barium ion) plays a crucial role in controlling the stereochemistry of the polymerization of dienes like butadiene.

The initiator system comprising an alkyl aluminum, n-butyllithium, and a barium alkoxide demonstrates features of a controlled polymerization process. researchgate.net The ability to model the kinetics of the reaction and predict the formation of different microstructural units (cis, trans, and vinyl) is a key aspect of controlled polymerization. researchgate.net By varying the composition of the initiator system and the polymerization conditions, it is possible to tailor the microstructure of the resulting polybutadiene, thereby controlling its physical and mechanical properties.

While alkali metal alkoxides are widely used in anionic polymerization, alkaline earth metal compounds like barium alkoxides offer unique catalytic properties that can be exploited for controlled polymerization. The larger ionic radius and the +2 charge of the barium ion, compared to alkali metal ions, can influence the coordination of the monomer to the active chain end, thereby affecting the stereoselectivity of the polymerization. Further research into the precise mechanism of initiation and propagation with barium alkoxide-based systems will continue to advance the development of controlled polymerization strategies for producing novel polymeric materials.

Barium Tert Butoxide As a Precursor in Advanced Materials Synthesis

Inorganic Material Precursors for Electronic and Structural Ceramics

Barium tert-butoxide is a key building block for various inorganic materials, especially those used in electronic and structural ceramics. Its chemical properties allow for precise stoichiometric control and the formation of homogenous materials through various synthesis routes. chemimpex.com

Barium-containing perovskite oxides are renowned for their dielectric, ferroelectric, and superconducting properties. Barium titanate (BaTiO₃) is a classic ferroelectric material widely used in the electronics industry, particularly for manufacturing multilayer ceramic capacitors (MLCCs). justdial.com Yttrium barium copper oxide (YBa₂Cu₃O₇₋ₓ or YBCO) is a high-temperature superconductor, notable for exhibiting superconductivity above the boiling point of liquid nitrogen. wikipedia.org

The synthesis of these complex oxides requires high-purity, reactive precursors to ensure the formation of the desired crystalline phase and stoichiometry. While various methods like solid-state reactions and sol-gel processes are used, the choice of precursor is critical. mdpi.comresearchgate.net this compound is identified as a suitable precursor for creating complex metal oxides. One of its documented applications is in the preparation of yttrium and copper metal complexes through reactions with other metal precursors like Y(thd)₃ and Cu(thd)₂, where "thd" is 2,2,6,6-tetramethylheptane-3,5-dione. sigmaaldrich.comkrackeler.comsigmaaldrich.com This reactivity is directly applicable to the synthesis of YBCO, where precise mixing of yttrium, barium, and copper components at the molecular level is essential for achieving the superconducting phase. researchgate.netresearchgate.net

For BaTiO₃, sol-gel synthesis is a common route, often employing titanium alkoxides like titanium butoxide or isopropoxide as the titanium source. bg-s-ndt.orgnih.gov this compound, as a corresponding metal alkoxide, offers compatibility with these titanium precursors in a common solvent system, facilitating the formation of a homogeneous Ba-Ti-O gel network upon hydrolysis and condensation. This molecular-level mixing is key to forming phase-pure BaTiO₃ at lower calcination temperatures compared to traditional solid-state methods. mdpi.comresearchgate.net

| Compound | Chemical Formula | Key Property | Precursor Application |

|---|---|---|---|

| Barium Titanate | BaTiO₃ | Ferroelectricity, High Dielectric Constant | Used in multilayer ceramic capacitors (MLCCs) and piezoelectric devices. justdial.com |

| Yttrium Barium Copper Oxide | YBa₂Cu₃O₇₋ₓ | High-Temperature Superconductivity | This compound is used to prepare Y-Ba-Cu metal complexes for superconductor synthesis. sigmaaldrich.comkrackeler.com |

Barium strontium titanate (Ba₁₋ₓSrₓTiO₃ or BST) is a solid-solution perovskite whose tunable dielectric properties make it a prime candidate for applications such as dynamic random access memories (DRAMs) and microwave devices. researchgate.netchalcogen.ro The sol-gel method is an advantageous technique for depositing BST thin films due to its excellent stoichiometric control, ability to coat large and complex substrates, and relatively low cost. researchgate.netchalcogen.ro

The sol-gel process for BST typically involves the hydrolysis and polycondensation of metal-organic precursors in a solvent. metu.edu.tr Common precursors include barium acetate, strontium acetate, and a titanium alkoxide like titanium isopropoxide or tetra-n-butoxide. researchgate.netmetu.edu.tr this compound is a highly suitable alternative to barium acetate, as its alkoxide nature makes it readily miscible with titanium alkoxide precursors in organic solvents like 2-methoxyethanol (B45455) or acetic acid. This enhanced compatibility can lead to more stable and homogeneous precursor solutions, which is critical for producing high-quality, crack-free thin films upon spin-coating and annealing. researchgate.netmetu.edu.tr The use of an all-alkoxide route can also lead to cleaner decomposition pathways, potentially reducing carbon contamination and lowering the crystallization temperature of the perovskite phase. metu.edu.tr

Research on sol-gel derived BST films shows that the final properties are highly dependent on the precursors and processing conditions, with crystallization into the desired perovskite structure typically occurring at temperatures above 600°C. researchgate.net

| Component | Common Precursor | Alternative Precursor | Solvent/Stabilizer |

|---|---|---|---|

| Barium | Barium Acetate [Ba(CH₃COO)₂] researchgate.netmetu.edu.tr | This compound [Ba(O(CH₃)₃)₂] | Acetic Acid, Ethylene Glycol researchgate.net |

| Strontium | Strontium Acetate [Sr(CH₃COO)₂] researchgate.netmetu.edu.tr | Strontium tert-Butoxide | Acetic Acid, Ethylene Glycol researchgate.net |

| Titanium | Titanium Isopropoxide or Butoxide researchgate.netmetu.edu.tr | - | 2-Methoxyethanol, Acetic Acid researchgate.netresearchgate.net |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are gas-phase techniques for depositing high-quality, conformal thin films with precise thickness control, which is essential for fabricating next-generation microelectronic devices. aip.orgrsc.org The success of these methods hinges on the availability of suitable molecular precursors that are sufficiently volatile, thermally stable to avoid decomposition in the gas phase, and highly reactive with the substrate surface. aip.orgresearchgate.net

For barium-containing films like BaO, BaTiO₃, and BST, finding appropriate barium precursors has been a challenge. researchgate.net Many barium complexes are oligomeric and suffer from low volatility. rsc.orgresearchgate.net Alkoxides, including tert-butoxides, have been explored as potential ALD and CVD precursors for alkaline and alkaline earth metals. rsc.orguio.no Alkali metal tert-butoxides, for instance, have been shown to enable self-limiting growth, a fundamental requirement for ALD. uio.no

This compound is listed as a potential precursor for ALD and CVD processes. abcr.com While detailed process parameters using this compound are not widely published, its properties as a metal alkoxide make it a candidate for these applications. However, like other Group 2 β-diketonates and alkoxides, it may face challenges related to low vapor pressure and the need for heated delivery systems to achieve adequate mass transport into the deposition reactor. rsc.orggoogle.com Development efforts have often focused on more complex ligand systems, such as cyclopentadienyl (B1206354) derivatives, to create monomeric and more volatile barium complexes to overcome these issues. aip.orgrsc.org

This compound plays a role in the development of advanced ceramics and glass materials. chemimpex.com Its high reactivity and solubility in organic solvents make it a valuable component in formulations for creating materials with specific properties. chemimpex.com In ceramics, the use of a soluble precursor like this compound allows for intimate mixing of components at a molecular level, leading to more homogeneous final materials with improved performance characteristics. researchgate.net

In glass formulation, particularly for specialty glasses like barium borosilicate glass, precursors are melted at high temperatures to form the final product. google.com While traditional synthesis uses oxides and carbonates, a sol-gel route using alkoxide precursors can offer lower processing temperatures and higher purity. This compound can be used in such non-traditional synthesis routes to incorporate barium oxide (BaO) into the glass network. These barium-containing glasses and glass-ceramics are used for various applications, including insulating pastes for electronic components and glazes. google.comsigmaaldrich.com

Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net They have garnered significant interest for applications in gas storage, catalysis, and sensing due to their tunable structures and high surface areas. researchgate.netrsc.org

The synthesis of MOFs typically involves the reaction of a metal salt with a multitopic organic linker molecule under solvothermal conditions. researchgate.net The choice of metal source and reaction conditions is crucial for controlling the resulting structure and properties. Barium-based MOFs have been synthesized and shown to exhibit interesting properties like photoluminescence and catalytic activity. researchgate.netrsc.org

For example, a Ba-MOF with a cubic structure has been synthesized using a hydrothermal method, showing potential for photoluminescent applications. researchgate.net Another study reported a porous barium-organic framework with coordinatively unsaturated metal sites that demonstrated high catalytic efficiency for cyanosilylation reactions and the cycloaddition of CO₂. rsc.org While these studies may use other barium salts, this compound presents itself as a highly suitable precursor for Ba-MOF synthesis. As a strong base, it can facilitate the deprotonation of the acidic organic linker molecules (e.g., carboxylic acids), which is a necessary step for coordination to the metal center. chemimpex.comatamanchemicals.com Its solubility in organic solvents also allows for homogeneous reaction conditions, which is critical for the growth of high-quality crystalline MOFs.

Ligand Design and Modulation Strategies for Tailoring Ba-MOF Properties

The properties of Barium-based Metal-Organic Frameworks (Ba-MOFs) can be precisely controlled through strategic ligand design and the use of modulators. nih.gov The choice of organic ligand and the introduction of modulating agents, such as amino acids, are pivotal in determining the final structure, porosity, and functionality of the Ba-MOF. nih.govrsc.org

A key strategy involves the use of a linker-modulated method, where modulator molecules compete with the primary organic linkers during the crystallization process. nih.gov This competition introduces kinetic limitations on crystal growth, allowing for control over particle size and morphology without compromising the phase purity or crystallinity of the resulting framework. nih.gov

For instance, a variety of amino acids have been successfully employed as modulators in the synthesis of a new barium-organic framework, [Ba(H₂BTC)₂(H₂O)₄]n (BaBTC), where H₃BTC is 1,3,5-benzenetricarboxylic acid. nih.gov The study demonstrated that different amino acids could effectively alter the particle size and morphology of the BaBTC crystals. nih.gov This approach highlights a successful pathway for synthesizing alkaline-earth metal-organic frameworks (AEMOFs) with tailored properties, opening new avenues for the creation of novel nanomaterials. nih.gov

Functionalization of Ba-MOFs for Specific Applications

The functionalization of Ba-MOFs is a key strategy to enhance their performance in targeted applications, most notably in the capture and chemical fixation of carbon dioxide (CO₂). acs.orgnih.gov This is achieved by incorporating specific chemical functionalities into the MOF structure, either by using pre-functionalized ligands during synthesis or by post-synthetic modification. researchgate.net

A prominent example is the solvothermal synthesis of a highly porous barium-organic framework, BaTATB, using 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoic acid (H₃TATB) as the organic linker. acs.orgnih.gov The resulting three-dimensional honeycomb-like pore structure is densely populated with Lewis acidic Ba(II) metal sites and basic nitrogen-rich triazine units. acs.orgnih.gov This combination of acidic and basic sites makes BaTATB an excellent material for CO₂ capture and subsequent conversion. acs.orgnih.gov

The BaTATB framework has demonstrated high selectivity for CO₂ adsorption and serves as a recyclable catalyst for the cycloaddition of CO₂ to epoxides and aromatic amines. acs.orgnih.gov This process yields valuable cyclic carbonates and oxazolidinones under mild, solvent-free conditions and at atmospheric pressure, without the need for a co-catalyst. acs.orgnih.gov The catalyst has shown remarkable stability, being recyclable for multiple consecutive cycles without a significant loss of activity. acs.orgnih.gov

The ability to introduce functional groups allows for the tuning of the electronic environment within the MOF, which can increase the stability of the framework and enhance its catalytic activity. researchgate.net The strategic design of ligands that create a "local buffer environment" within the MOF can also drastically improve its stability in aqueous solutions and facilitate the chemical fixation of CO₂ under ambient conditions. researchgate.net These functionalized MOFs often outperform benchmark catalysts in such applications. researchgate.net

Investigation of Structural and Optical Properties of Ba-MOFs

The structural and optical properties of Ba-MOFs are subjects of intensive research, with a particular focus on their crystal structures and photoluminescence. hep.com.cnresearchgate.networldscientific.com These properties are intrinsically linked to the coordination environment of the barium ion and the nature of the organic ligands. rsc.orghep.com.cn

Hydrothermal synthesis methods are commonly employed to create Ba-MOFs, resulting in structures that can range from crystalline fibers to more complex three-dimensional networks. researchgate.networldscientific.com Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy Dispersive Spectroscopy (EDS) are used to characterize the structure and composition of these materials. researchgate.networldscientific.com For instance, XRD can confirm the cubic structure and the presence of organic linkages, while EDS can verify the presence of barium, carbon, and oxygen. researchgate.networldscientific.com

Many Ba-MOFs exhibit interesting photoluminescent properties. hep.com.cnresearchgate.networldscientific.com For example, two Ba(II) MOFs synthesized with 4,4′-bibenzoic acid-2,2′-sulfone (H₂BPS) as the ligand, {[Ba(BPS)(H₂O)₂]·H₂O}n and [Ba(BPS)(H₂O)₂]n, both display strong luminescence emission bands at room temperature. hep.com.cn The differences in their crystal structures, arising from different coordination modes of the ligand, highlight how subtle synthetic changes can influence the material's properties. hep.com.cn Another Ba-MOF, synthesized via a hydrothermal method, showed a wide photoluminescence bandwidth of 107.4 nm, indicating its potential as an efficient photoluminescent nanocomposite. researchgate.networldscientific.com

The structural diversity of Ba-MOFs is notable, with coordination numbers for the Ba(II) ion varying widely. rsc.org For example, in a series of Ba-MOFs synthesized with tetrazole-based acetic acids, coordination geometries such as a rare "hula hoop-like" geometry and a "muffin-like" configuration were observed. rsc.org These complex structures can give rise to novel network topologies. rsc.org

Precursors for Specialty Organometallic Reagents

This compound is a valuable starting material for the synthesis of other specialty organometallic reagents, including barium diphenylmethanide and complex heterometallic precursors. sigmaaldrich.comcenmed.comsigmaaldrich.comscientificlabs.com Its role as a Brønsted base catalyst and its reactivity towards other metal complexes make it a versatile precursor in organometallic chemistry. sigmaaldrich.comsigmaaldrich.comscientificlabs.com

Barium diphenylmethanide can be prepared using this compound as a precursor. sigmaaldrich.comcenmed.comsigmaaldrich.comscientificlabs.com While specific details of the reaction mechanism starting from this compound are not extensively detailed in the provided search results, it is listed as a key application of the compound. sigmaaldrich.comcenmed.comsigmaaldrich.comscientificlabs.com Alternative synthetic routes to barium diphenylmethanide, such as the treatment of Ba(CH₂Ph)₂ with diphenylmethane (B89790) or the reaction of [Ba[N(SiMe₃)₂]₂(THF)₂] with LiCHPh₂(TMEDA), have been described. dokumen.pub Another novel method involves hydrocarbon elimination and desilylation. scispace.com The utility of this compound in this context likely stems from its basicity, which can facilitate deprotonation reactions necessary for the formation of the diphenylmethanide anion.

This compound is instrumental in the synthesis of complex heterometallic precursors, which are single-source molecules containing barium and at least one other metal. researchgate.netsigmaaldrich.comacs.org These precursors are designed to decompose cleanly to form multifunctional materials with specific stoichiometries, such as advanced ceramics.

For example, this compound reacts with yttrium and copper complexes like Y(thd)₃ and Cu(thd)₂, where "thd" is 2,2,6,6-tetramethylheptane-3,5-dione, to form mixed-metal complexes. researchgate.netsigmaaldrich.com Specific examples include the isolation of [YBa₃(OtBu)₆(thd)₃] and [BaCu(OtBu)₂(thd)₂]m in hexane. researchgate.net Similarly, the reaction of copper(I) mesityl with [Ba(OtBu)₂(t-BuOH)₂]₄ yields the heterometallic species [BaCu₂(OtBu)₄]n. acs.org These heterometallic alkoxides are crucial intermediates for creating complex oxides upon thermolysis. acs.orgcapes.gov.br

The synthesis of barium-zirconium heterometallic alkoxides has also been explored, with this compound being a key reagent in the tert-butoxide system, leading to the formation of complexes like BaZr₂(OtBu)₁₀ and BaZr(OtBu)₆(THF)₂. psu.edu These precursors are investigated for their potential to form barium zirconate (BaZrO₃), a perovskite phase material. psu.edu

Advanced Spectroscopic and Computational Investigations of Barium Tert Butoxide

Spectroscopic Characterization Techniques for Molecular and Electronic Structure

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of barium tert-butoxide. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed insights into its atomic arrangement, vibrational modes, and elemental composition.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and observing the dynamic behavior of molecules in solution. rsc.org By measuring the radiofrequency energy absorbed by atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and conformation of molecules. rsc.org For this compound, ¹H and ¹³C NMR are particularly informative.

Due to the rapid tumbling of molecules in solution, sharp spectral lines with high resolution are typically obtained. rsc.org The chemical shifts in an NMR spectrum are sensitive to the electronic environment of the nuclei, offering a detailed probe of the molecular structure. sysu.edu.cn While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from the known ranges for its constituent functional groups and by analogy to similar compounds like potassium tert-butoxide. compoundchem.comspectrabase.com

The ¹H NMR spectrum is expected to show a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups. The ¹³C NMR spectrum would similarly display two distinct signals: one for the quaternary carbons bonded to oxygen and another for the methyl carbons. oregonstate.eduresearchgate.net

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -C(CH ₃)₃ | ~1.3 - 1.5 | Singlet | The chemical shift is typical for protons in a tert-butyl group attached to an oxygen atom. |

| ¹³C | -C (CH₃)₃ | ~65 - 75 | Singlet | Represents the quaternary carbon atom of the tert-butoxy (B1229062) group. |

| ¹³C | -C(C H₃)₃ | ~30 - 35 | Singlet | Represents the primary carbons of the methyl groups. |